molecular formula C23H22N4 B6010123 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine

Cat. No.: B6010123
M. Wt: 354.4 g/mol
InChI Key: HZMOZANCXCVXPK-UHFFFAOYSA-N
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Description

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine is an organic compound that features a piperazine ring substituted with an anthracenylmethyl group and a pyrimidine ring

Chemical Reactions Analysis

Types of Reactions

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the anthracenylmethyl group, which imparts distinct fluorescent properties and enhances its potential as a probe in biological studies. Additionally, the combination of the piperazine and pyrimidine rings provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-3-8-20-18(6-1)16-19-7-2-4-9-21(19)22(20)17-26-12-14-27(15-13-26)23-24-10-5-11-25-23/h1-11,16H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMOZANCXCVXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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